molecular formula C8H8BrN3S B1523123 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine CAS No. 1152666-33-5

3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No. B1523123
M. Wt: 258.14 g/mol
InChI Key: FMUXQMTZGTXPDB-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key characteristics .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the sequence of chemical reactions .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Structural Features : A study by Kanwal et al. (2022) focused on the synthesis of pyrazole-thiophene-based amide derivatives, including 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide. This research highlighted the successful synthesis methodologies, yields, and computational analysis of the compounds' properties, including non-linear optical (NLO) properties, NMR data, and various chemical reactivity descriptors.

  • Antimicrobial and Anticancer Activity : A Schiff base derivative related to 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine showed significant antimicrobial and anticancer activity, as reported by M et al. (2022). The study provided insights into its crystal structure and spectral studies, revealing its effectiveness against specific cell lines.

  • Oxidation Reactions : In a study by Baumstark & Chrisope (1981), a compound similar to 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine was used in oxidation reactions, producing high yields of amine oxides and sulfoxides, showcasing its potential in organic synthesis.

  • Characterization and Biological Activities : A study by Titi et al. (2020) involved the synthesis and characterization of hydroxymethyl pyrazole derivatives, including a compound similar to 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine. This research explored the compounds' structure, theoretical physical and chemical properties, and biological activities against cancer and microbes.

  • Photovoltaic Applications : Research by Zhou et al. (2010) explored the synthesis of thieno[3,4-b]pyrazine-based monomers for use in photovoltaic devices, demonstrating the potential of such compounds in renewable energy applications.

  • Fluorescent Chemosensor Applications : A study by Gao et al. (2018) synthesized a compound similar to 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine, showing its application as a fluorescent chemosensor for metal ions like Al3+ and Zn2+.

  • Novel N-Functionalized Compounds : The work of Ogawa & Rasmussen (2003) demonstrated a general synthetic route to prepare N-functionalized compounds, including derivatives of 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine, indicating their potential in developing new materials.

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity information, safety precautions, and first-aid measures .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could be used in .

properties

IUPAC Name

5-(5-bromothiophen-2-yl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3S/c1-12-8(10)4-5(11-12)6-2-3-7(9)13-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUXQMTZGTXPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(S2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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